Frutinone A

Descripción general

Descripción

Frutinone A is a naturally occurring chromonocoumarin compound found in Polygala plants such as Polygala dalmaisiana, Polygala gazensis, and Polygala fruticosa . It exhibits various biological activities, including antibacterial, antioxidant, and potent inhibition of the cytochrome P450 1A2 enzyme .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Frutinone A can be synthesized through a three-step process starting with 2′-hydroxyacetophenone . The final step involves a base-promoted intramolecular nucleophilic substitution reaction to yield this compound . This synthetic route is notable for its good yield, transition metal-free conditions, and high tolerance for functionality .

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: Frutinone A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the chromonocoumarin core.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further explored for their biological activities .

Aplicaciones Científicas De Investigación

Biological Activities

Frutinone A exhibits a range of biological activities that make it a subject of interest in pharmacological research:

- Antimicrobial Properties : this compound has demonstrated significant antibacterial and antifungal effects. Its lipophilic fraction has been shown to inhibit various pathogens, suggesting its potential use in treating infections .

- Cytochrome P450 Inhibition : One of the most notable applications of this compound is its potent inhibition of the enzyme CYP1A2, with an IC50 value of 0.56 µM. This inhibition could have implications for drug metabolism and potential drug-herb interactions when using herbal extracts containing this compound .

- Antioxidant Activity : The compound also exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Synthesis and Derivatives

The synthesis of this compound has been achieved through various chemical methods, highlighting its accessibility for research and potential pharmaceutical development:

- PhIO-Mediated Dehydrogenation : A notable method for synthesizing this compound involves the dehydrogenative oxidation of chromanones using hypervalent iodine reagents under mild conditions. This method allows for the efficient production of this compound while minimizing environmental impact .

- Palladium-Catalyzed Reactions : Another synthetic route involves palladium-catalyzed CH activation and carbonylation, enabling the formation of this compound and its derivatives with high efficiency .

Case Studies and Research Findings

Several studies have explored the pharmacological implications of this compound:

- Study on CYP1A2 Inhibition : Research conducted using human liver microsomes indicated that this compound significantly inhibits CYP1A2 activity, which is crucial for drug metabolism. This finding suggests that caution should be exercised when combining herbal extracts containing this compound with pharmaceuticals metabolized by CYP1A2 .

- Metabolic Clearance Studies : In vitro studies using cryopreserved hepatocytes showed low hepatic clearance rates for this compound, indicating that it may persist in the body longer than other compounds, which could enhance its therapeutic effects but also raise concerns about potential toxicity .

Summary Table of Applications

Mecanismo De Acción

Frutinone A is part of a group of chromonocoumarins, which also includes Frutinone B and Frutinone C . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities . This compound is unique due to its strong inhibition of the cytochrome P450 1A2 enzyme and its potent fungicidal activity .

Comparación Con Compuestos Similares

Frutinone B: Exhibits different substituents and biological activities.

Frutinone C: Another chromonocoumarin with distinct properties and applications.

Actividad Biológica

Frutinone A is a biologically active compound primarily isolated from the plant Polygala fruticosa. This compound has garnered attention due to its diverse biological activities, particularly its antibacterial, antifungal, and enzyme inhibitory properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and implications for pharmacological research.

Chemical Structure and Synthesis

This compound is characterized by a chromone structure, which contributes to its biological properties. The synthesis of this compound has been achieved through various methods, including a three-step total synthesis that yields approximately 44% efficiency. This method involves palladium-catalyzed C–H activation and carbonylation processes that allow for modifications around the core structure of this compound to explore structure-activity relationships (SAR) .

1. Antimicrobial Properties

This compound exhibits potent antimicrobial activity against a range of pathogens. Notably, it has shown strong fungicidal effects against Cladosporium cucumerinum and other fungal species . The antibacterial properties are attributed to its ability to disrupt microbial cell functions.

2. Cytochrome P450 Inhibition

One of the most significant findings regarding this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. Studies indicate that this compound has an IC50 value of approximately 0.56 µM for CYP1A2 inhibition, suggesting a strong potential for drug-herb interactions when used alongside other medications metabolized by this enzyme . The inhibition mechanism appears to be mixed and competitive, indicating that this compound can bind to both the active site and allosteric sites of the enzyme .

| Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| CYP1A2 | 0.56 | Mixed/Competitive |

| CYP2C19 | Moderate | Not specified |

| CYP2C9 | Moderate | Not specified |

| CYP2D6 | Moderate | Not specified |

| CYP3A4 | Moderate | Not specified |

3. Antioxidant Activity

This compound also demonstrates antioxidant properties, which can contribute to its overall therapeutic potential by neutralizing free radicals and reducing oxidative stress in biological systems .

Case Studies and Research Findings

Research has been conducted to further elucidate the biological activity of this compound through various case studies and experimental setups:

- In Vitro Studies : In vitro experiments using human liver microsomes have confirmed the inhibitory effects of this compound on CYP1A2, providing insights into potential drug interactions when combined with other therapeutic agents .

- Metabolic Clearance : The metabolic clearance rate for this compound is predicted to be low (7.17 mL/min/kg), indicating that it may persist longer in the body, potentially enhancing its effects but also increasing the risk of interactions with other drugs .

Implications for Pharmacological Research

Given its potent biological activities, particularly as an inhibitor of CYP1A2, this compound presents significant implications for pharmacology:

- Drug-Herb Interactions : The inhibition of CYP1A2 suggests that this compound could alter the metabolism of co-administered drugs, necessitating careful consideration in clinical settings where herbal supplements are used alongside conventional medications .

- Potential Therapeutic Applications : The antimicrobial and antioxidant properties highlight this compound's potential as a therapeutic agent in treating infections and conditions associated with oxidative stress.

Propiedades

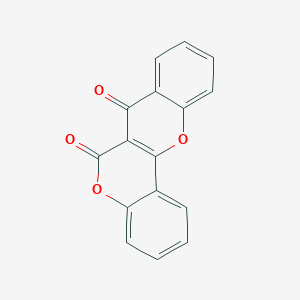

IUPAC Name |

chromeno[4,3-b]chromene-6,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O4/c17-14-9-5-1-3-7-11(9)19-15-10-6-2-4-8-12(10)20-16(18)13(14)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWULRHBGYKEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=O)C4=CC=CC=C4O3)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331693 | |

| Record name | Frutinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38210-27-4 | |

| Record name | 6H,7H-[1]Benzopyrano[4,3-b][1]benzopyran-6,7-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38210-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Frutinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Frutinone A and where is it found?

A1: this compound is a naturally occurring chromonocoumarin, specifically a 6H, 7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione. It was first isolated from the leaves and root bark of Polygala fruticosa Berg. []. Further research has identified this compound in other Polygala species, including P. gazensis and P. teretifolia [].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C18H10O5 and a molecular weight of 306.27 g/mol. [, ]

Q3: What are the notable biological activities of this compound?

A3: this compound exhibits several biological activities: * Potent CYP1A2 Inhibition: this compound acts as a potent inhibitor of the cytochrome P450 enzyme CYP1A2, demonstrating mixed and competitive inhibition in vitro [, ].* Antifungal Activity: Studies have shown this compound to possess antifungal properties against Cladosporium cucumerinum and Candida albicans [, ].

Q4: How does this compound interact with CYP1A2?

A4: Research suggests this compound interacts with CYP1A2 through reversible binding, exhibiting both mixed (Ki = 0.48 µM) and competitive (Ki = 0.31 µM) inhibition, depending on the substrate used []. Docking simulations have proposed two potential binding sites within the CYP1A2 enzyme, one for inhibitors and one for substrates, suggesting a complex interaction mechanism [].

Q5: What is the significance of this compound's CYP1A2 inhibitory activity?

A5: The potent inhibition of CYP1A2 by this compound raises concerns about potential drug-herb interactions. As CYP1A2 plays a crucial role in the metabolism of various drugs, the presence of this compound in herbal extracts from P. fruticosa could significantly alter drug pharmacokinetics, leading to unexpected effects [].

Q6: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A6: Yes, researchers have explored SAR by synthesizing this compound derivatives and evaluating their inhibitory activity against CYP1A2. These studies revealed that modifications around the this compound core can significantly impact its potency, with some derivatives exhibiting nanomolar IC50 values against CYP1A2 [].

Q7: What synthetic routes are available for this compound?

A7: Several synthetic approaches have been developed for this compound, including:* Three-Step Synthesis from 2′-Hydroxyacetophenone: This protocol utilizes inexpensive starting materials and involves a Baker-Venkataraman rearrangement followed by intramolecular nucleophilic substitution [].* PhIO-Mediated Dehydrogenation: This method constructs the chromone skeleton via dehydrogenation of chromanones and has been successfully applied to the synthesis of this compound [].* Palladium-Catalyzed C-H Activation/Carbonylation: This approach utilizes palladium catalysis to construct the chromone-annelated coumarin core, allowing for facile substitutions and SAR exploration [].* Tributylphosphine-Catalyzed Tandem Acyl Transfer-Cyclization: This method employs a Lewis-base catalyzed reaction to efficiently synthesize this compound and its derivatives [, ].

Q8: Has this compound been investigated for its potential in treating diabetic cardiomyopathy?

A8: Yes, a network pharmacology study explored the therapeutic potential of this compound, alongside other compounds, for treating diabetic cardiomyopathy. The study suggests this compound might act on targets like ADRB2, contributing to the regulation of pathways like Adrenergic signaling in cardiomyocytes [].

Q9: What is the potential role of this compound in ginseng's immunomodulatory effects?

A9: Research indicates that this compound, as a constituent of ginseng, may play a role in the herb's immunomodulatory activities, specifically influencing macrophage function. This effect might be linked to the regulation of glutathione and choline metabolism, potentially influencing macrophage polarization towards the M2 phenotype [].

Q10: Are there any computational studies investigating this compound?

A10: Yes, molecular docking studies have been employed to investigate the interactions of this compound with various targets, including those involved in diabetic cardiomyopathy [] and cancer []. These simulations provide insights into the binding affinities and potential mechanisms of action of this compound.

Q11: What is the antioxidant activity of this compound?

A11: this compound, possessing isolated phenolic groups, exhibits moderate antioxidant activity. Cyclic voltammetry studies revealed an oxidation potential between 0.45 and 0.8 V, and it demonstrated some protective effects against lipid peroxidation and AAPH-mediated oxidation of serum albumin [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.